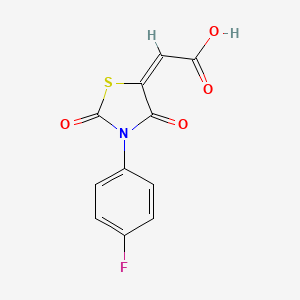
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a fluorophenyl group, a dioxothiazolidinylidene moiety, and an acetic acid group, making it a versatile molecule for chemical reactions and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.
Introduction of the Acetic Acid Group: The thiazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve efficient and sustainable synthesis .
化学反应分析
Types of Reactions
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学研究应用
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (E)-2-(3-(4-chlorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-bromophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
- (E)-2-(3-(4-methylphenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
Uniqueness
(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
属性
分子式 |
C11H6FNO4S |
|---|---|
分子量 |
267.23 g/mol |
IUPAC 名称 |
(2E)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid |
InChI |
InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5+ |
InChI 键 |
GJNGOJQJLFLTCU-VMPITWQZSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C(=O)O)/SC2=O)F |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
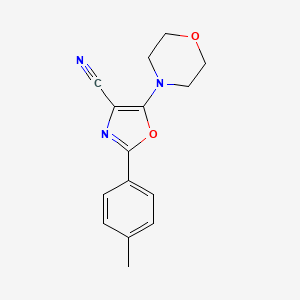
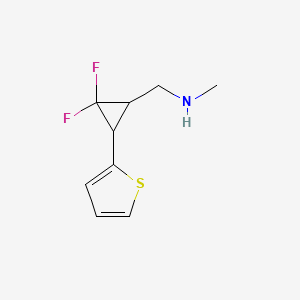
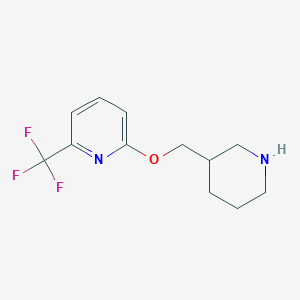

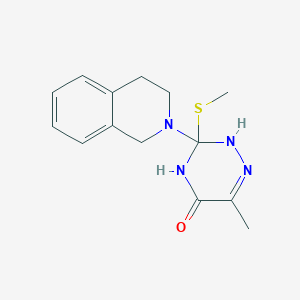
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)

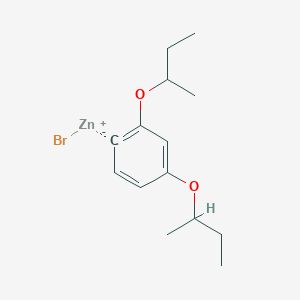
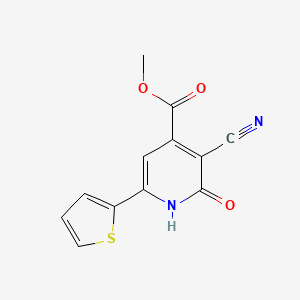
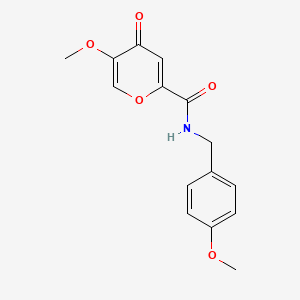
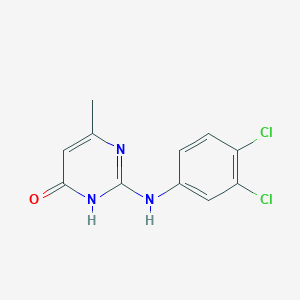
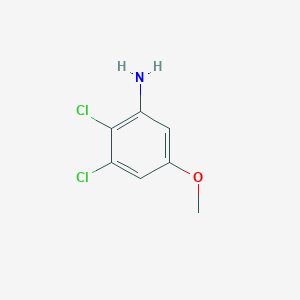
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
